molecular formula C9H13ClN2S B1382082 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride CAS No. 1864057-77-1

2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride

Cat. No.: B1382082
CAS No.: 1864057-77-1
M. Wt: 216.73 g/mol
InChI Key: UCZOBBAMXXLDOU-UHFFFAOYSA-N
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Description

2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride, commonly referred to as 2-A3TMTH, is an organic compound with a wide range of applications in scientific research. It is a white crystalline powder that is soluble in water and ethanol, and is commonly used as a reagent in organic synthesis. 2-A3TMTH has been used in a variety of research studies, including in the fields of medicinal chemistry, biochemistry, and pharmacology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-A3TMTH.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have synthesized a range of novel compounds utilizing "2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride" or its analogues as key intermediates. For instance, new pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties were synthesized from ethyl acetoacetate, thiourea, 3-pyridinylmethyl chloride hydrochloride, and substituted anilines through multi-step reactions. These compounds were characterized and evaluated for their antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, demonstrating significant inhibition activity (Shi-Chun Wang et al., 2018).

Antimicrobial and Antitubercular Activities

The synthesized azetidinone and related derivatives have been explored for their antimicrobial and antitubercular activities. For example, a study synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, evaluating them as potential antidepressant and nootropic agents. This study underlines the versatility of the azetidinone ring in contributing to central nervous system (CNS) activity (Asha B. Thomas et al., 2016).

Antifungal Agents

Another focus area is the development of antifungal agents. A study reported the synthesis of new pyridine derivatives as potent antifungal agents, highlighting the therapeutic potential of such compounds in treating fungal infections (C. S. Rajput et al., 2011).

Bioactive Compound Development

The development of bioactive compounds is a significant application of "this compound." A novel series of 2-azetidinone derivatives derived from pyrazin dicarboxylic acid were synthesized and screened for antimicrobial activity, demonstrating excellent antibacterial and antifungal activities (A. Ayyash et al., 2019).

Azetidinones as CNS Active Agents

Further research indicates that azetidinone derivatives, including those related to "this compound," exhibit potential as CNS active agents. This opens avenues for the development of new therapeutic agents targeting the central nervous system (Asha B. Thomas et al., 2016).

Properties

IUPAC Name

2-(azetidin-3-ylmethylsulfanyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S.ClH/c1-2-4-11-9(3-1)12-7-8-5-10-6-8;/h1-4,8,10H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZOBBAMXXLDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CSC2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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